(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-2-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8-3-4-8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYZIKIXEVFJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
Bromination of 2-Aminobenzothiazole Derivatives
The 6-bromo substitution on the benzothiazole ring is typically introduced via electrophilic aromatic bromination. A representative protocol involves treating 2-aminobenzothiazole with bromine (Br₂) in chloroform under reflux (60–80°C) for 2.5–18 hours. The reaction proceeds via electrophilic attack at the para position relative to the thiazole sulfur, yielding 2-amino-5-bromobenzothiazole (Intermediate 63 in).
Reaction Conditions
Ethylation at the 3-Position
Introduction of the ethyl group at the 3-position is achieved through alkylation of the benzothiazole nitrogen. Sodium hydride (NaH) in N-methylpyrrolidone (NMP) facilitates deprotonation, followed by reaction with ethyl iodide (EtI) or ethyl bromide (EtBr).
Representative Protocol
Imine Formation with Cyclopropanecarboxamide
Condensation Reaction
The final step involves forming the (E)-configured imine by condensing 6-bromo-3-ethylbenzothiazol-2-amine with cyclopropanecarboxylic acid derivatives. Two approaches are documented:
Direct Condensation with Cyclopropanecarbonyl Chloride
Reaction of the amine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the imine. Stereoselectivity toward the (E)-isomer is favored by kinetic control in polar aprotic solvents like tetrahydrofuran (THF).
Reaction Conditions
- Reagents : Cyclopropanecarbonyl chloride (1.1 eq), Et₃N (2 eq), THF (solvent)
- Temperature : 0°C to room temperature
- Time : 12–24 hours
- Yield : 45–55% after recrystallization
Coupling Agent-Mediated Synthesis
Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid. This approach minimizes racemization and improves yields.
Reaction Conditions
Stereochemical Control and Purification
(E)-Selectivity in Imine Formation
The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the benzothiazole’s ethyl group and the cyclopropane ring. Solvent polarity and temperature critically influence isomer distribution:
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.08 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45–1.50 (m, 4H, cyclopropane), 3.18 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.36 (dd, J = 1.6, 8.0 Hz, 1H, Ar-H), 7.79 (d, J = 1.6 Hz, 1H, Ar-H), 7.84 (d, J = 8.4 Hz, 1H, Ar-H).
- HRMS (ESI+) : m/z calc. for C₁₃H₁₂BrN₃OS [M+H]⁺: 368.9912; found: 368.9909.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct condensation | Short reaction time | Moderate stereoselectivity | 45–55% |
| Coupling agent-mediated | High stereoselectivity | Costly reagents | 60–70% |
| One-pot alkylation/cond. | Streamlined process | Complex optimization required | 40–50% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding dehalogenated product.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Evaluated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Key Observations:
Bromine Substitution: The 6-bromo substituent in the target compound distinguishes it from non-halogenated analogs (e.g., 7a, 7c). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and influence binding to biological targets, such as enzymes or receptors .
Cyclopropane Carboxamide : Unlike benzamide derivatives (e.g., 7a, 7c), the cyclopropane ring introduces steric strain and conformational rigidity, which could affect both solubility and target engagement .
Ethyl vs.
Physicochemical Properties
- Density and Solubility: The target compound’s density is likely comparable to the predicted 1.49 g/cm³ for its acetamido analog . The bromine atom may reduce aqueous solubility relative to non-halogenated derivatives.
- Acidity (pKa) : The cyclopropanecarboxamide moiety’s pKa is predicted to be ~13.84, similar to benzamide derivatives, suggesting comparable protonation behavior under physiological conditions .
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including molecular characteristics, synthesis methods, and biological assays that demonstrate its efficacy.
Molecular Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H12BrN3OS2 |
| Molar Mass | 418.33 g/mol |
| Density | 1.67 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 590.8 ± 52.0 °C (predicted) |
| pKa | -2.34 ± 0.10 (predicted) |
These properties suggest a complex structure conducive to various interactions at the molecular level, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with cyclopropanecarboxylic acid derivatives under controlled conditions, often utilizing catalysts to enhance yield and selectivity. The process has been optimized in various studies to achieve high purity and yield rates.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Recent studies have explored the anticancer potential of thiazole derivatives, including those structurally related to our compound of interest. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways, such as the caspase cascade. In vitro assays have shown that these compounds can reduce cell viability in several cancer cell lines.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, it has been suggested that benzothiazole derivatives can act as inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in various cancers and other diseases.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
- Anticancer Activity : In a study involving human breast cancer cell lines, treatment with a related thiazole derivative resulted in a significant reduction in cell proliferation and increased apoptosis markers.
- Enzyme Inhibition Assays : A recent report highlighted that certain thiazole derivatives showed selective inhibition against PRMT1 with IC50 values in the micromolar range, suggesting their potential as therapeutic agents in cancer treatment.
Q & A
Q. How to address solubility and formulation challenges for in vivo applications?
- Strategies :
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance aqueous dispersion .
- Co-solvents : Use Cremophor EL or cyclodextrins for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
